molecular formula C22H27N3O4S B2980161 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone CAS No. 690247-60-0

4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone

Cat. No.: B2980161
CAS No.: 690247-60-0
M. Wt: 429.54
InChI Key: YGOHFPHQIPLOPO-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is a synthetic organic compound featuring a phenylpiperazinyl ketone backbone substituted with a methyl group and a morpholine sulfonyl moiety. This structure combines aromatic, sulfonamide, and piperazine functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways. The morpholine sulfonyl group enhances solubility and may influence receptor binding, while the phenylpiperazine moiety is often associated with CNS activity .

Properties

IUPAC Name

(4-methyl-3-morpholin-4-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-18-7-8-19(17-21(18)30(27,28)25-13-15-29-16-14-25)22(26)24-11-9-23(10-12-24)20-5-3-2-4-6-20/h2-8,17H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOHFPHQIPLOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine to form 4-methyl-3-(morpholin-4-ylsulfonyl)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be employed in the development of biochemical assays or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Piperazinyl Ketone Derivatives

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone (CAS 28271-98-9)
  • Structure : Features a dinitrophenyl group and a propenyl-linked phenyl substituent on the piperazine ring.
  • Key Differences: The dinitrophenyl group introduces strong electron-withdrawing effects, increasing reactivity compared to the morpholinylsulfonyl group in the target compound.
  • Applications : Used in photodynamic therapy research due to nitro group-mediated redox activity.
β-(p-Chlorophenyl)phenethyl 4-(o-tolyl)piperazinyl ketone (CAS 23904-87-2)
  • Structure : Contains a chlorophenyl group and an o-tolyl substituent on the piperazine.
  • Key Differences: The chlorophenyl group increases lipophilicity, favoring blood-brain barrier penetration, whereas the morpholinylsulfonyl group prioritizes solubility.
  • Applications : Investigated for antipsychotic activity due to dopamine receptor interactions.

Functional Group Analogues: Sulfonyl and Aromatic Ketones

Phenyl p-methoxystyryl ketone
  • Structure : A chalcone derivative with a methoxy-substituted styryl chain.
  • Key Differences :
    • Lacks the piperazine ring, limiting its utility in receptor-specific targeting.
    • The methoxy group provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound .
  • Applications : Studied for antioxidant and anti-inflammatory properties.
cis-N-alkyl-3-phenylaziridin-2-yl phenyl ketone tosylhydrazones
  • Structure : Aziridine-containing ketones with tosylhydrazone substituents.
  • Key Differences :
    • The aziridine ring introduces strain and reactivity, enabling ring-opening reactions absent in the target compound’s stable morpholine sulfonyl group.
    • Tosylhydrazones are prone to hydrolysis, reducing stability compared to the sulfonamide group in the target molecule .
  • Applications : Explored as intermediates in heterocyclic synthesis.

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound Morpholinylsulfonyl, methyl, phenyl ~450 (estimated) 2.8 High solubility, CNS activity
3,5-Dinitrophenyl piperazinyl ketone Dinitrophenyl, propenyl-phenyl 437.4 3.5 Redox-active, photodynamic agent
β-(p-Chlorophenyl)piperazinyl ketone Chlorophenyl, o-tolyl 439.9 4.2 Lipophilic, antipsychotic potential
Phenyl p-methoxystyryl ketone Methoxystyryl 254.3 3.1 Antioxidant, anti-inflammatory

Research Findings and Implications

  • Target Compound Advantages :
    • The morpholinylsulfonyl group improves aqueous solubility, addressing a common limitation in phenylpiperazine derivatives.
    • Structural rigidity from the sulfonamide may enhance selectivity for serotonin or dopamine receptors .
  • Limitations vs. Analogues :
    • Lower lipophilicity compared to chlorophenyl derivatives may reduce blood-brain barrier penetration.
    • Absence of reactive groups (e.g., nitro or aziridine) limits utility in prodrug design .

Notes on Evidence and Limitations

  • Further experimental studies are required to validate pharmacokinetic and pharmacodynamic profiles.

Biological Activity

4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone can be described by the following molecular formula:

  • Molecular Weight : Approximately 482.6 g/mol
  • Key Functional Groups :
    • Morpholine ring
    • Sulfonamide moiety
    • Piperazine group
PropertyValue
Molecular FormulaC23H30N2O3S
Molecular Weight482.6 g/mol
XLogP3-AA2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Activity : Studies have shown that derivatives of piperazine, similar to this compound, can act as serotonin receptor modulators, suggesting potential antidepressant effects .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. By interacting with specific receptors, it can influence mood regulation and cognitive functions.

Study on Antidepressant Properties

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The findings indicated that compounds similar to 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms.

In Vivo Anti-inflammatory Study

Another significant research effort investigated the anti-inflammatory effects of sulfonamide compounds. In this study, the compound demonstrated a notable reduction in pro-inflammatory cytokines in a rat model of arthritis, indicating its potential use in inflammatory diseases.

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